Cas no 3484-46-6 (Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,hexahydro-1b,6,8-trihydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5S,6S,6aR,7aR,8S)-)

Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,hexahydro-1b,6,8-trihydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5S,6S,6aR,7aR,8S)- structure
3484-46-6 structure
Product Name:Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,hexahydro-1b,6,8-trihydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5S,6S,6aR,7aR,8S)-
CAS-nummer:3484-46-6
MF:C15H18O7
MW:310.299225330353
CID:316469
PubChem ID:442276
Update Time:2025-04-19

Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,hexahydro-1b,6,8-trihydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5S,6S,6aR,7aR,8S)- Chemische en fysische eigenschappen

Naam en identificatie

    • Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,hexahydro-1b,6,8-trihydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5S,6S,6aR,7aR,8S)-
    • Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,hexahydro-1b,6,8-trihydroxy-6a-methyl-8-(1-met
    • C09502
    • (1S,2R,3S,5R,6R,7R,8S,9S)-2,8,12-trihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one
    • Hyenanchin
    • Spiro(2,5-methano-7H-oxireno(3,4)cyclopent(1,2-d)oxepin-7,2'-oxiran)-3(2H)-one, hexahydro-1b,6,8-trihydroxy-6a-methyl-8-(1-methylethenyl)-, (1aS-(1aalpha,1bbeta,2beta,5beta,6alpha,6abeta,7beta,7aalpha,8R*))-
    • Mellitoxine
    • Mellitoxin
    • Hyenancine
    • UNII-6Y532H6TUO
    • 6Y532H6TUO
    • CHEBI:6737
    • 3484-46-6
    • Dataset-S1.335
    • Inchi: 1S/C15H18O7/c1-5(2)14(18)6-11(17)22-8(14)7(16)12(3)13(4-20-13)9-10(21-9)15(6,12)19/h6-10,16,18-19H,1,4H2,2-3H3/t6-,7+,8-,9+,10-,12-,13+,14?,15-/m0/s1
    • InChI-sleutel: DWCJGLPGZULWPZ-GEETXFABSA-N
    • LACHT: O1[C@H]2[C@@H]1[C@]1(CO1)[C@]1(C)[C@@H]([C@H]3C(C(=C)C)([C@H](C(=O)O3)[C@@]12O)O)O

Berekende eigenschappen

  • Exacte massa: 310.105
  • Monoisotopische massa: 310.105
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 1
  • Complexiteit: 648
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.6
  • Topologisch pooloppervlak: 112Ų

Experimentele eigenschappen

  • Dichtheid: 1.63
  • Smeltpunt: 225-235°
  • Kookpunt: 601.9°Cat760mmHg
  • Vlampunt: 231.4°C
  • Brekindex: 1.667
  • Specifieke rotatie: D15 +14.7° (water)
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd